molecular formula C9H12N2O3 B2528209 N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide CAS No. 2411263-40-4

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide

Cat. No. B2528209
CAS RN: 2411263-40-4
M. Wt: 196.206
InChI Key: PLWJWJRKAJSIFN-UHFFFAOYSA-N
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Description

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide, also known as OA-02, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In

Mechanism of Action

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide exerts its effects through the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to inhibit the activity of bacterial enzymes such as beta-lactamase, which is involved in antibiotic resistance.
Biochemical and Physiological Effects:
N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to inhibit the growth of bacterial cells by disrupting their cell walls.

Advantages and Limitations for Lab Experiments

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting subject for research. Additionally, N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have multiple potential therapeutic applications, which makes it a versatile compound for study. However, there are also limitations to using N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide in lab experiments. It is a complex compound that requires a multistep synthesis process, which can be time-consuming and expensive. Additionally, N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has not been extensively studied, which means that its safety and efficacy are not well-established.

Future Directions

There are several future directions for research on N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide. One potential avenue of research is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its anti-cancer properties and its potential use in treating various types of cancer. Additionally, there is potential for research on N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide's antibacterial properties and its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. Finally, further studies are needed to establish the safety and efficacy of N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide in humans, which could pave the way for clinical trials and eventual FDA approval.

Synthesis Methods

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-methylpropanal with 2-aminoethanol to form the intermediate compound, which is then reacted with 2-oxo-1,3-oxazolidine to form the spirocyclic compound. Finally, the spirocyclic compound is reacted with acryloyl chloride to form N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide.

Scientific Research Applications

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria such as Staphylococcus aureus.

properties

IUPAC Name

N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-7(12)11-6-3-9(4-6)5-10-8(13)14-9/h2,6H,1,3-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWJWJRKAJSIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2(C1)CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide

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